1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(16-10-12-25-14-16)18-9-8-17(26-18)13-22-20(24)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKEHKJFUOXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the 3-phenylpropylamine intermediate. This can be achieved through the reduction of 3-phenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.
Thiophene Derivative Preparation: The thiophene-3-carbonyl chloride is synthesized by reacting thiophene-3-carboxylic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of the 3-phenylpropylamine with the thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and inferred properties between the target compound and analogs from the literature:
Key Observations:
- Core Structure : The target compound’s urea core contrasts with the pyrimidin-2-ol scaffold of compounds 4a-d . Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which can influence target binding affinity.
- The thiophene-3-carbonyl-thiophene moiety in the target compound may enhance π-π stacking compared to the simpler thiophene-2-yl group in compounds 4a-d .
Research Findings and Implications
- Biological Potential: While compounds 4a-d demonstrate antimicrobial activity , the target compound’s bis-thiophene and urea motifs suggest possible kinase or protease inhibition, akin to other urea-based therapeutics.
- Stability and Solubility : The thiophene-3-carbonyl group may reduce solubility compared to hydroxylated pyrimidin-2-ol analogs. However, the phenylpropyl chain could improve membrane permeability in drug design contexts.
Biological Activity
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a urea functional group, which is known for its versatility in biological applications. The presence of phenyl and thiophene moieties contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Urea derivatives have been studied for their role as receptor antagonists and enzyme inhibitors. For instance, similar compounds have shown efficacy as neuropeptide Y5 receptor antagonists, impacting pathways involved in neuroendocrine regulation .
Anticancer Activity
Research has indicated that urea derivatives exhibit significant anticancer properties. A series of structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications to the urea structure have enhanced potency against breast cancer cells, with IC50 values reported in the nanomolar range .
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structural motifs have shown activity against Mycobacterium tuberculosis and other pathogens. The introduction of thiophene rings has been linked to improved antimicrobial efficacy due to increased membrane permeability and interaction with bacterial enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of alkyl chains | Increased lipophilicity and potency |
| Variation in phenyl groups | Altered receptor binding affinity |
| Thiophene substitution | Enhanced interaction with biological targets |
These modifications can lead to improved selectivity and reduced side effects, making the compound a candidate for further development in therapeutic applications.
Case Study 1: Neuropeptide Y5 Receptor Antagonism
A study investigating a series of urea analogs identified several compounds that acted as potent antagonists at the neuropeptide Y5 receptor. The most effective analogs exhibited IC50 values below 0.1 nM, indicating high potency . This suggests that similar modifications in this compound could yield comparable or enhanced receptor antagonism.
Case Study 2: Anticancer Efficacy
In a comparative analysis of various urea derivatives against breast cancer cell lines, one compound demonstrated an IC50 value of 13 nM, showcasing significant anticancer potential. The study highlighted the importance of structural modifications in enhancing biological activity against tumor cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3-phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving coupling agents (e.g., DIPEA, DCM) and intermediates like thiophene-carbonyl derivatives. Optimization includes temperature control (e.g., 55–100°C), solvent selection (methanol, DCM), and purification via recrystallization or chromatography .
- Example : A similar urea derivative achieved 67.4% yield via sodium dithionite reduction followed by cyanogen bromide cyclization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use 1H/13C NMR to verify substituent connectivity (e.g., urea NH signals at δ 7.6–8.0 ppm, thiophene protons at δ 6.9–7.6 ppm) and ESI-HRMS for molecular ion validation. X-ray crystallography (via SHELX software) resolves stereochemistry and packing motifs .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Antimicrobial : Broth microdilution for MIC determination against E. coli or S. aureus.
- Enzyme inhibition : Fluorescence-based assays for kinases or carbonic anhydrase .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar urea derivatives be resolved?
- Methodology :
- Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing thiophene with furan or adjusting alkyl chain length).
- Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR kinase).
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What experimental approaches elucidate the mechanism of action for this compound in cancer models?
- Methodology :
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western blotting : Measure caspase-3/9 activation or phosphorylation of oncogenic kinases.
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
Q. How can computational modeling enhance understanding of its pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition).
- MD simulations : Analyze stability in lipid bilayers (GROMACS) to predict blood-brain barrier penetration .
Q. What strategies mitigate stability issues during long-term storage or in vivo studies?
- Methodology :
- Accelerated stability testing : Expose to 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for reconstitution .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodology :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate potency via dose-response curves (3–4 replicates) and calculate using nonlinear regression (GraphPad Prism).
- Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity) .
Structural and Functional Insights
Q. What functional groups are critical for target binding, and how can they be modified?
- Key groups :
- Urea core : Hydrogen bonds with catalytic residues (e.g., in kinases).
- Thiophene-3-carbonyl : Enhances π-π stacking with hydrophobic pockets.
- Modifications :
- Replace thiophene with isosteres (e.g., furan, pyrrole) to alter electronic properties.
- Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
